N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide
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Overview
Description
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide is a complex organic compound that features a benzodioxole moiety, a hydrazino group, and a chlorobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-chloro-N-(2-oxoethyl)benzamide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions for larger volumes, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling reactive intermediates and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The benzodioxole moiety may interact with cellular receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[1,3-Benzodioxol-5-ylmethylidene]-2-phenoxyaceto hydrazide
- N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
- 2-(1,3-Benzodioxol-5-yl)-N-methyl-1-propanamine
Uniqueness
N-(2-(2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)-2-oxoethyl)-2-chlorobenzamide is unique due to its combination of a benzodioxole moiety with a hydrazino and chlorobenzamide structure. This unique combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C17H14ClN3O4 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C17H14ClN3O4/c18-13-4-2-1-3-12(13)17(23)19-9-16(22)21-20-8-11-5-6-14-15(7-11)25-10-24-14/h1-8H,9-10H2,(H,19,23)(H,21,22)/b20-8+ |
InChI Key |
KCZBESDGBDDEFM-DNTJNYDQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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